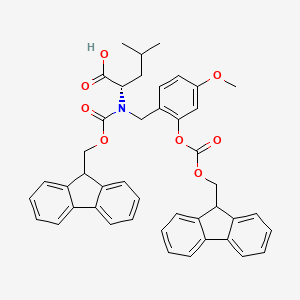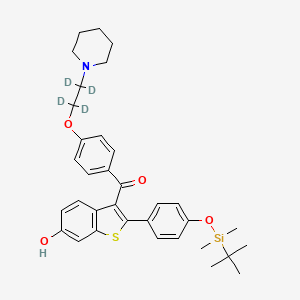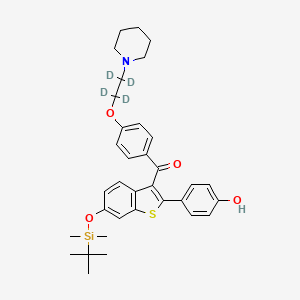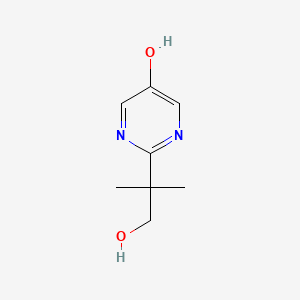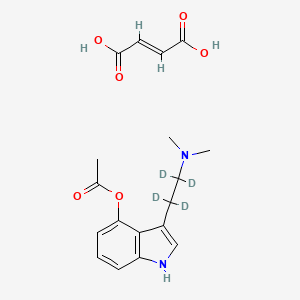
O-Acetil psilocina-d4 (fumarato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetyl psilocin-d4 (fumarate) is a complex organic compound with a unique structure that combines elements of both carboxylic acids and indole derivatives
Aplicaciones Científicas De Investigación
O-Acetyl psilocin-d4 (fumarate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
Target of Action
O-Acetyl psilocin-d4 (fumarate), also known as (E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate, is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin , which is the active tryptamine that exerts magic mushrooms’ psychedelic effects upon ingestion .
Mode of Action
The compound is believed to interact with its targets in a similar way to psilocin . Some users report that o-acetylpsilocin’s subjective effects differ from those of psilocybin and psilocin .
Biochemical Pathways
It is theorized to be a prodrug of psilocin, as is psilocybin, which occurs naturally in many species of psychedelic mushrooms . This is because the aromatic acetyl moiety on the 4th position of the indole ring system is subject to deacetylation in acidic conditions such as those found in the stomach .
Pharmacokinetics
It is believed to be a prodrug of psilocin This suggests that it may be metabolized in the body to produce psilocin, which is the active compound
Result of Action
It is believed to produce effects similar to those of psilocin . Some users report fewer adverse side effects such as nausea and heavy body load, which are more frequently reported in experiences involving natural mushrooms .
Action Environment
As a semi-synthetic compound, it may be more resistant than psilocin to oxidation under basic conditions due to its acetoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl psilocin-d4 (fumarate) typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with a deuterated reagent to introduce the tetradeuterio group.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to form the acetate ester.
Addition of (E)-but-2-enedioic Acid: The final step involves the addition of (E)-but-2-enedioic acid to the acetylated indole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-Acetyl psilocin-d4 (fumarate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, nucleophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin share structural similarities with the indole moiety of O-Acetyl psilocin-d4 (fumarate).
Carboxylic Acids: Compounds like fumaric acid and maleic acid are similar to the (E)-but-2-enedioic acid component.
Uniqueness
What sets O-Acetyl psilocin-d4 (fumarate) apart is the combination of the indole and carboxylic acid moieties, along with the presence of the tetradeuterio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLOAPCCJQEEZ-IORFDXRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
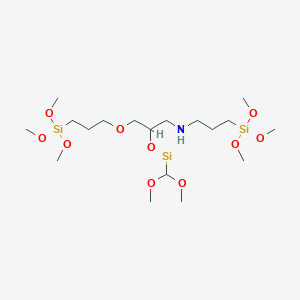
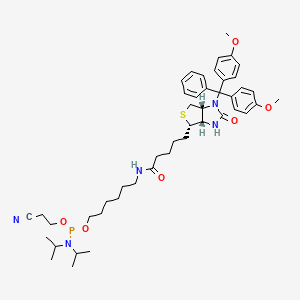
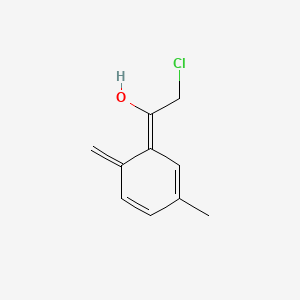
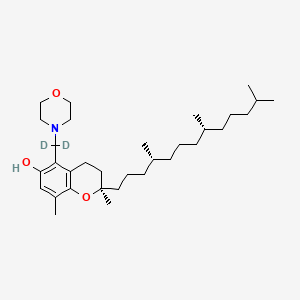

![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
